molecular formula C36H62O9 B14868431 (2S,3R,4S,5S,6R)-2-[(3R,6R)-6-[(3S,8R,9R,10R,11R,13R,14S,17R)-3,11-dihydroxy-4,4,9,13,14-pentamethyl-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-hydroxy-2-methylheptan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol

(2S,3R,4S,5S,6R)-2-[(3R,6R)-6-[(3S,8R,9R,10R,11R,13R,14S,17R)-3,11-dihydroxy-4,4,9,13,14-pentamethyl-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-hydroxy-2-methylheptan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol

Cat. No.: B14868431
M. Wt: 638.9 g/mol
InChI Key: UNCMRQFSKAVFQU-WUTKLLPQSA-N
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Description

N-Methylcorydaldine is a naturally occurring alkaloid found in various plant species, including those in the Magnoliaceae family. It is known for its unique chemical structure and potential biological activities. The compound has garnered interest in scientific research due to its promising pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Methylcorydaldine can be synthesized through several methods. One common approach involves the methylation of corydaldine, a related alkaloid. The reaction typically requires a methylating agent such as methyl iodide or dimethyl sulfate, under basic conditions. The process involves the following steps:

    Methylation: Corydaldine is treated with a methylating agent in the presence of a base like potassium carbonate.

    Purification: The reaction mixture is purified using chromatographic techniques to isolate N-Methylcorydaldine.

Industrial Production Methods

Industrial production of N-Methylcorydaldine may involve large-scale extraction from plant sources or chemical synthesis. The extraction process includes:

    Plant Extraction: The plant material is air-dried and ground into a fine powder.

    Solvent Extraction: The powdered plant material is extracted using solvents like methanol or ethanol.

    Purification: The crude extract is purified through chromatographic techniques to obtain pure N-Methylcorydaldine.

Chemical Reactions Analysis

Types of Reactions

N-Methylcorydaldine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinolones.

    Reduction: Reduction reactions can convert N-Methylcorydaldine to its reduced forms.

    Substitution: The methoxy groups in the compound can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide are used under acidic conditions.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.

    Substitution: Nucleophiles like sodium methoxide or sodium ethoxide are used in substitution reactions.

Major Products Formed

    Oxidation: Quinolone derivatives.

    Reduction: Reduced isoquinoline derivatives.

    Substitution: Substituted isoquinoline derivatives.

Scientific Research Applications

N-Methylcorydaldine has a wide range of scientific research applications, including:

Mechanism of Action

N-Methylcorydaldine exerts its effects through several mechanisms:

Comparison with Similar Compounds

N-Methylcorydaldine is compared with other similar compounds, such as:

    Liriodenine: Another alkaloid with similar biological activities.

    Anonaine: Known for its anti-inflammatory properties.

    Thalifoline: Exhibits similar pharmacological effects.

Uniqueness

N-Methylcorydaldine is unique due to its specific chemical structure and potent biological activities. Its ability to inhibit gastric H+/K±ATPase sets it apart from other related alkaloids.

Conclusion

N-Methylcorydaldine is a fascinating compound with significant potential in various scientific fields. Its unique chemical properties and biological activities make it a valuable subject of research in chemistry, biology, medicine, and industry.

Properties

Molecular Formula

C36H62O9

Molecular Weight

638.9 g/mol

IUPAC Name

(2S,3R,4S,5S,6R)-2-[(3R,6R)-6-[(3S,8R,9R,10R,11R,13R,14S,17R)-3,11-dihydroxy-4,4,9,13,14-pentamethyl-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-hydroxy-2-methylheptan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol

InChI

InChI=1S/C36H62O9/c1-19(9-14-27(33(4,5)43)45-31-30(42)29(41)28(40)23(18-37)44-31)20-15-16-34(6)24-12-10-21-22(11-13-25(38)32(21,2)3)36(24,8)26(39)17-35(20,34)7/h10,19-20,22-31,37-43H,9,11-18H2,1-8H3/t19-,20-,22-,23-,24-,25+,26-,27-,28-,29+,30-,31+,34+,35-,36+/m1/s1

InChI Key

UNCMRQFSKAVFQU-WUTKLLPQSA-N

Isomeric SMILES

C[C@H](CC[C@H](C(C)(C)O)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)[C@H]2CC[C@@]3([C@@]2(C[C@H]([C@@]4([C@@H]3CC=C5[C@H]4CC[C@@H](C5(C)C)O)C)O)C)C

Canonical SMILES

CC(CCC(C(C)(C)O)OC1C(C(C(C(O1)CO)O)O)O)C2CCC3(C2(CC(C4(C3CC=C5C4CCC(C5(C)C)O)C)O)C)C

Origin of Product

United States

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